

# Technical Guide: H-Leu-Ser-Phe(NO<sub>2</sub>)-Nle-Ala-OMe TFA

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## Compound of Interest

Compound Name: *H-Leu-Ser-Phe(NO<sub>2</sub>)-Nle-Ala-OMe TFA*

Cat. No.: *B1450568*

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For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the synthetic peptide **H-Leu-Ser-Phe(NO<sub>2</sub>)-Nle-Ala-OMe TFA**, a well-established chromophoric substrate for the enzyme chymosin. The document details its chemical structure, physicochemical properties, and its application in enzymatic assays. A generalized solid-phase peptide synthesis (SPPS) protocol for its preparation is provided, alongside a standard method for its use in determining chymosin activity. This guide is intended to serve as a valuable resource for researchers in enzymology, drug discovery, and dairy science.

## Introduction

**H-Leu-Ser-Phe(NO<sub>2</sub>)-Nle-Ala-OMe TFA** is a hexapeptide composed of the amino acid sequence Leucine-Serine-p-Nitro-Phenylalanine-Norleucine-Alanine with a methyl ester at the C-terminus and a trifluoroacetate (TFA) salt at the N-terminus. The incorporation of a p-nitro-phenylalanine residue introduces a chromophore into the peptide sequence. This feature is instrumental in its primary application as a substrate for chymosin, a key enzyme in the cheese-making process. Cleavage of the peptide bond by chymosin results in a spectrophotometrically detectable change, allowing for the quantification of enzyme activity.

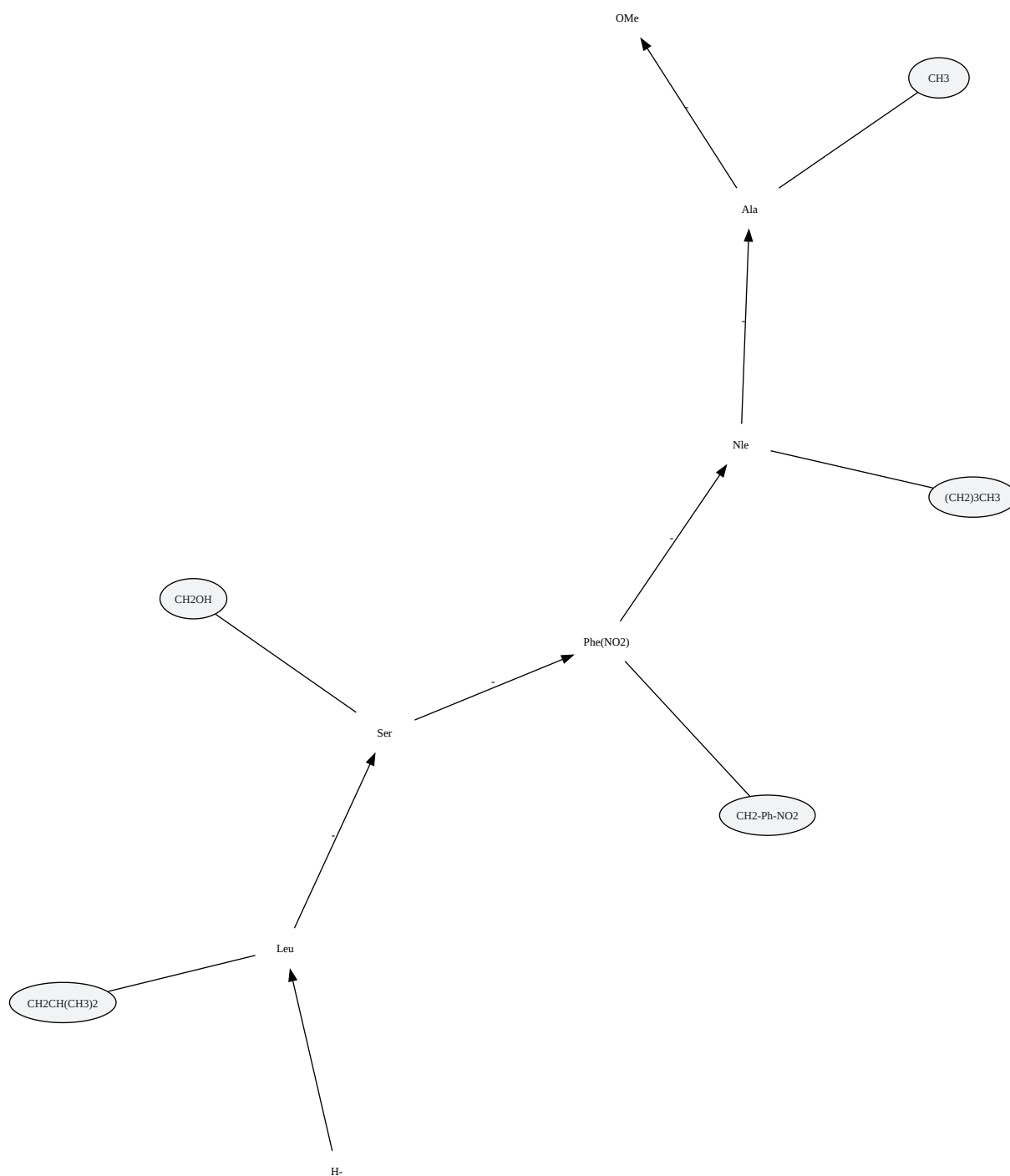
## Physicochemical Properties

The fundamental properties of **H-Leu-Ser-Phe(NO<sub>2</sub>)-Nle-Ala-OMe TFA** are summarized in the table below. These data are compiled from various chemical supplier databases and public chemical information sources.

Property	Value	Source
Full Name	L-Leucyl-L-seryl-L-(4-nitro)phenylalanyl-L-norleucyl-L-alanyl methyl ester trifluoroacetate salt	N/A
Molecular Formula	C <sub>34</sub> H <sub>55</sub> N <sub>7</sub> O <sub>10</sub> · C <sub>2</sub> H <sub>3</sub> FO <sub>2</sub>	--INVALID-LINK--
Molecular Weight	835.86 g/mol	--INVALID-LINK--
CAS Number	99764-63-3	--INVALID-LINK--
Appearance	White to off-white powder	N/A
Purity (by HPLC)	≥95%	--INVALID-LINK--
Storage Conditions	Store at -20°C	N/A

## Chemical Structure

The chemical structure of the peptide component, H-Leu-Ser-Phe(NO<sub>2</sub>)-Nle-Ala-OMe, is depicted below. The trifluoroacetate counter-ion is not shown.



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Caption: Linear sequence of H-Leu-Ser-Phe(NO<sub>2</sub>)-Nle-Ala-OMe.

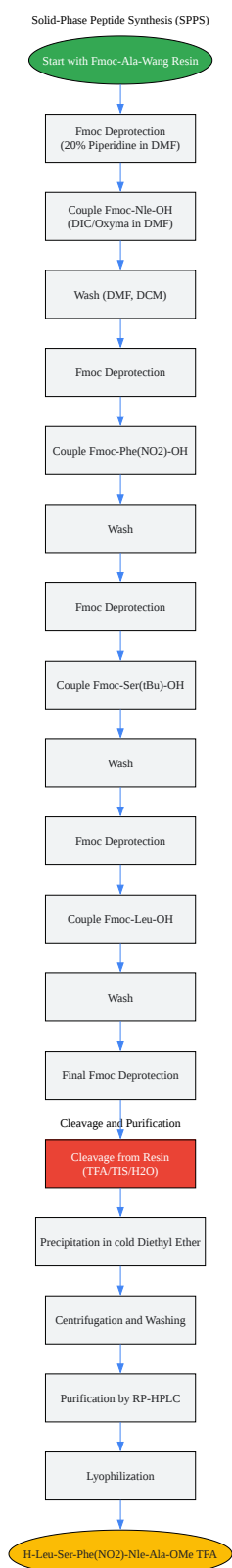
## Synthesis Protocol

While the original detailed synthesis protocol by Raymond and Bricas (1979) is not readily available in the public domain, a standard solid-phase peptide synthesis (SPPS) approach using Fmoc chemistry is appropriate for the preparation of this peptide. The following is a generalized protocol.

### Materials:

- Fmoc-Ala-Wang resin
- Fmoc-Nle-OH
- Fmoc-Phe(4-NO<sub>2</sub>)-OH
- Fmoc-Ser(tBu)-OH
- Fmoc-Leu-OH
- N,N'-Diisopropylcarbodiimide (DIC)
- OxymaPure
- Piperidine
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Water
- Diethyl ether

### Experimental Workflow:



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Caption: General workflow for the synthesis of the target peptide.

#### Procedure:

- **Resin Swelling:** Swell the Fmoc-Ala-Wang resin in DMF.
- **Fmoc Deprotection:** Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the alanine residue.
- **Washing:** Wash the resin thoroughly with DMF and DCM.
- **Amino Acid Coupling:** Activate the next amino acid (Fmoc-Nle-OH) with DIC and OxymaPure in DMF and couple it to the deprotected amine on the resin.
- **Washing:** Wash the resin with DMF and DCM.
- **Repeat:** Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence: Fmoc-Phe(4-NO<sub>2</sub>)-OH, Fmoc-Ser(tBu)-OH, and Fmoc-Leu-OH.
- **Final Deprotection:** After the final coupling, perform a final Fmoc deprotection.
- **Cleavage and Deprotection:** Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H<sub>2</sub>O).
- **Precipitation:** Precipitate the crude peptide in cold diethyl ether.
- **Isolation:** Isolate the precipitated peptide by centrifugation and wash with cold diethyl ether.
- **Purification:** Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- **Lyophilization:** Lyophilize the purified fractions to obtain the final peptide as a TFA salt.

## Enzymatic Assay Protocol

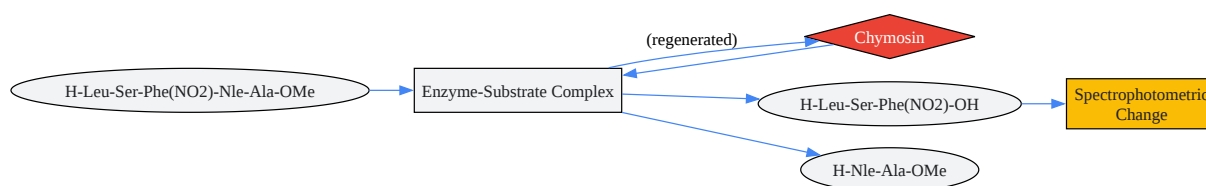
H-Leu-Ser-Phe(NO<sub>2</sub>)-Nle-Ala-OMe is a chromogenic substrate for chymosin. The enzymatic cleavage occurs at the peptide bond between the p-nitro-phenylalanine and norleucine residues. This cleavage can be monitored spectrophotometrically.

Principle: The cleavage of the peptide bond results in a change in the absorbance of the solution, which can be continuously monitored to determine the rate of the reaction.

Materials:

- **H-Leu-Ser-Phe(NO<sub>2</sub>)-Nle-Ala-OMe TFA**
- Chymosin enzyme solution of known concentration
- Assay buffer (e.g., 0.1 M sodium phosphate, pH 6.5)
- Spectrophotometer

Enzymatic Cleavage Signaling Pathway:



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